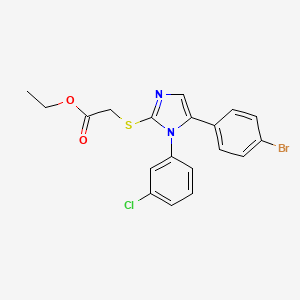
ethyl 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C19H16BrClN2O2S and its molecular weight is 451.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound features an imidazole ring, which is known for its biological activity, particularly in pharmacology.
The biological activity of this compound is believed to result from its interaction with various molecular targets. Potential mechanisms include:
- GABA Receptor Modulation : Similar compounds have been shown to act as positive modulators of GABA_A receptors, enhancing the binding of GABA and influencing neuronal excitability .
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes or receptors, leading to altered cellular signaling pathways.
- Antimicrobial Properties : The thioether group in the structure may contribute to antimicrobial activity by disrupting microbial cell membranes .
Antimicrobial Activity
Studies have demonstrated that related compounds exhibit significant antimicrobial properties. For example, derivatives of imidazole have shown effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 µM to 156.47 µM against different pathogens .
Antitumor Effects
Research indicates that imidazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, certain derivatives have shown IC50 values indicating effective inhibition of cell proliferation in colon carcinoma and breast cancer cell lines .
Study 1: GABA_A Receptor Modulation
A study published in PubMed highlighted the effects of a closely related compound, which enhanced GABA_A receptor function across various subtypes. This study provided electrophysiological evidence supporting the role of imidazole derivatives in modulating neurotransmitter receptors, suggesting potential applications in treating anxiety and seizure disorders .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of imidazole derivatives, revealing that some compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Data Summary
Properties
IUPAC Name |
ethyl 2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O2S/c1-2-25-18(24)12-26-19-22-11-17(13-6-8-14(20)9-7-13)23(19)16-5-3-4-15(21)10-16/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCYZIDMBMUKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














